4'-Chloroacetanilide

Toxicology Hematology Xenobiotic Metabolism

4'-Chloroacetanilide (CAS 539-03-7) is a critical para-chloro acetanilide isomer essential for validated HPLC/UPLC impurity analysis of acetaminophen (paracetamol) per ICH M7 guidelines. Unlike generic analogs, this ≥98% purity standard ensures reproducible chromatographic retention, accurate genotoxic impurity quantification, and reliable synthesis of alprazolam or herbicides. Its defined melting point (176–180°C) and acetylated amide functionality prevent method failure; substitution with unvalidated ortho/meta isomers risks compromised safety assessments. Specify CAS 539-03-7 for compliant, repeatable results.

Molecular Formula C8H8ClNO
Molecular Weight 169.61 g/mol
CAS No. 539-03-7
Cat. No. B195516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Chloroacetanilide
CAS539-03-7
SynonymsParacetamol Impurity J;  N-(4-Chlorophenyl)acetamide;  N-(p-Chlorophenyl)acetamide;  N-Acetyl-4-chloroaniline;  N-Acetyl-p-chloroaniline;  p-Chloroacetanilide; 
Molecular FormulaC8H8ClNO
Molecular Weight169.61 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)Cl
InChIInChI=1S/C8H8ClNO/c1-6(11)10-8-4-2-7(9)3-5-8/h2-5H,1H3,(H,10,11)
InChIKeyGGUOCFNAWIODMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to Off-White Solid
SolubilityPRACTICALLY INSOL IN /COLD/ WATER;  READILY SOL IN ALC, ETHER;  READILY SOL IN CARBON DISULFIDE;  SLIGHTLY SOL IN CARBON TETRACHLORIDE, BENZENE
SOL IN HOT WATER

Structure & Identifiers


Interactive Chemical Structure Model





4'-Chloroacetanilide (CAS 539-03-7): Procurement-Grade Specifications and Core Chemical Identity


4'-Chloroacetanilide (syn. N-(4-chlorophenyl)acetamide, p-chloroacetanilide, CAS 539-03-7) is a para-substituted acetanilide derivative characterized by a single chloro substituent on the aromatic ring . It is primarily utilized as a high-purity organic intermediate in pharmaceutical synthesis and as a critical reference standard in analytical method development, particularly for impurity profiling . Commercially available material typically demonstrates an assay ≥97-98% (HPLC) with a defined melting range of 176-180°C, ensuring reliable performance in validated protocols [1].

Why Generic 4'-Chloroacetanilide Substitution Fails in Regulated Analytical and Research Environments


While numerous acetanilide derivatives and chloro-substituted aromatics exist, direct substitution of 4'-chloroacetanilide (CAS 539-03-7) with a generic analog is scientifically unsound without rigorous re-validation. Its specific para-chloro substitution pattern and acetylated amide functionality dictate unique physicochemical properties (melting point, solubility) and distinct biological or analytical behavior compared to ortho/meta isomers, N-hydroxy derivatives, or alternative halo-acetanilides . Substitution can introduce unanticipated reactivity, altered chromatographic retention, or differential toxicity profiles, which in regulated pharmaceutical impurity analysis or reproducible synthetic routes leads to method failure, inaccurate quantification, or compromised safety assessments [1].

4'-Chloroacetanilide: Quantified Differentiation in Hemoglobin Oxidation, Toxicity, and Analytical Selectivity


Superior Ferrihemoglobin-Forming Activity of N-Hydroxy-4-chloroacetanilide vs. N-Hydroxy-2-acetylaminofluorene

In a direct head-to-head comparison of six N-hydroxy-N-arylacetamides in bovine erythrocytes, N-hydroxy-4-chloroacetanilide (N-hydroxy-4ClAA) demonstrated maximal ferrihemoglobin (HbFe3+)-forming activity, significantly exceeding that of the least active comparator, N-hydroxy-2-acetylaminofluorene (N-hydroxy-2AAF) [1]. This substantial difference in oxidative potency is critical for selecting the appropriate compound in mechanistic toxicology studies.

Toxicology Hematology Xenobiotic Metabolism

Differential Hemoglobin Oxidation Kinetics Between N-Hydroxy-4-chloroacetanilide and N-Hydroxy-4-chloroaniline

Comparative analysis in purified human hemoglobin revealed that while N-hydroxy-4-chloroacetanilide (N-hydroxy-4ClAA) was among the most active compounds tested, its mechanism of hemoglobin oxidation differs fundamentally from that of the structurally related arylhydroxylamine, N-hydroxy-4-chloroaniline (N-hydroxy-4ClA) [1]. N-hydroxy-4ClAA oxidized 25 equiv. HbFe2+ independent of glucose or lactate, whereas N-hydroxy-4ClA oxidized 760 equiv. HbFe2+ with glucose but only 81 equiv. with lactate [2]. This stark contrast highlights distinct metabolic dependencies.

Biochemical Pharmacology Redox Biology Enzymology

Enhanced Acute Toxicity of N-Hydroxy Metabolite vs. Parent 4'-Chloroacetanilide in Murine Model

A direct toxicological comparison in mice established that N-hydroxylation drastically alters the acute toxicity profile of 4'-chloroacetanilide [1]. The N-hydroxy metabolite exhibits significantly greater lethality, underscoring the importance of sourcing high-purity parent compound to avoid confounding toxicity signals from oxidative impurities.

Predictive Toxicology Drug Metabolism Safety Pharmacology

Validated HPLC Selectivity for 4'-Chloroacetanilide as a Critical Genotoxic Impurity Marker in Paracetamol Formulations

4'-Chloroacetanilide is specifically identified and quantified as a genotoxic and nephrotoxic impurity in paracetamol (acetaminophen) using a validated reversed-phase HPLC method [1]. This method demonstrates superior sensitivity and selectivity over previously reported techniques, enabling accurate detection at low concentrations, which is essential for compliance with ICH M7 guidelines [2].

Pharmaceutical Analysis Genotoxic Impurity HPLC Method Validation

Green Synthesis Route via Mechanochemical Chlorination Yielding 4'-Chloroacetanilide with Reduced Environmental Impact

A solvent-free mechanochemical synthesis for 4'-chloroacetanilide has been developed as a greener alternative to traditional solution-phase acetylation [1]. This approach, utilizing hand or mechanical grinding of acetanilide with trichloroisocyanuric acid, eliminates organic solvent waste, a key differentiator for procurement when evaluating environmental, health, and safety (EHS) profiles of synthetic routes.

Green Chemistry Mechanochemistry Sustainable Synthesis

Procurement-Driven Application Scenarios for High-Purity 4'-Chloroacetanilide (CAS 539-03-7)


Analytical Reference Standard for Pharmaceutical Impurity Profiling and Method Validation

Laboratories performing HPLC or UPLC analysis of acetaminophen (paracetamol) and related formulations must utilize 4'-chloroacetanilide as a certified reference standard. Its defined chromatographic behavior on C18 columns with specific mobile phases enables accurate identification and quantification of this genotoxic impurity, a requirement for ICH M7 compliance [1]. Procurement of high-purity (≥97%) material with a certificate of analysis is non-negotiable for method validation and routine quality control.

Positive Control in Methemoglobinemia and Xenobiotic Metabolism Research

In mechanistic toxicology studies investigating N-arylacetamide-induced hemoglobin oxidation, N-hydroxy-4-chloroacetanilide serves as a critical positive control due to its highest-in-class ferrihemoglobin-forming activity (25 equiv. HbFe2+ oxidized) among related N-hydroxy-N-arylacetamides [2]. Its glucose/lactate-independent oxidation mechanism also provides a distinct comparator to metabolically-dependent arylhydroxylamines, making it essential for dissecting oxidative pathways.

Intermediate in the Synthesis of Agrochemicals and Active Pharmaceutical Ingredients (APIs)

4'-Chloroacetanilide is a key building block in organic synthesis, particularly as a precursor to N-substituted chloroacetanilide herbicides and pharmaceuticals like alprazolam [3]. Its para-chloro substitution pattern imparts specific electronic and steric properties that are not replicated by ortho/meta isomers or other haloacetanilides, ensuring correct regiochemistry in subsequent reactions. Researchers should specify CAS 539-03-7 to guarantee the correct isomer is supplied.

Model Compound for Undergraduate and Industrial Green Chemistry Education

The solvent-free, mechanochemical synthesis of 4'-chloroacetanilide provides an excellent model system for teaching green chemistry principles and exploring sustainable manufacturing alternatives [4]. Procurement of the compound for educational kits or process development allows for direct comparison of traditional and solvent-free routes, quantifying reductions in solvent waste and energy consumption.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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